3-(4-甲氧基苯基)-N-(6-(4-甲基哌啶-1-基)嘧啶-4-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

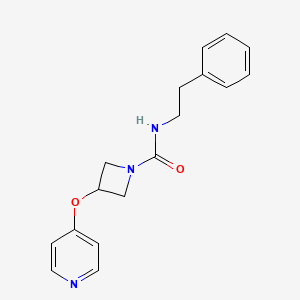

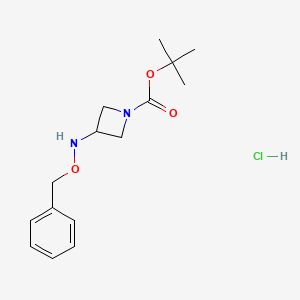

The compound 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor of specific kinases based on the structural similarities to compounds described in the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motifs such as the methoxyphenyl group and the pyrimidinyl moiety are present in the compounds studied within the papers, suggesting that the compound may have been synthesized for similar purposes, such as anticancer activity or kinase inhibition .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and microwave-accelerated synthesis. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues involved the reaction of precursor molecules with dimethylformamide dimethylacetal and subsequent condensation with various anilines . These methods could potentially be adapted for the synthesis of 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are used to optimize geometric parameters and compare them with experimental values. The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of the molecules . These analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide might undergo. For example, the condensation reactions and the use of phosphorus oxychloride for chlorination are key steps in building the pyrimidinyl scaffold . The reactivity of the compound could also be influenced by the presence of the methoxy group and the piperidinyl moiety, which may participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide can be inferred from the studies. The crystal structure analysis provides insights into the solid-state properties, while the DFT and MEP analyses give an understanding of the electronic properties . The inhibitory activity against various cancer cell lines and kinases reported for these compounds suggests that they have significant biological relevance, which could also be true for the compound . The IC50 values against different cancer cell lines indicate the potency of these compounds, and molecular docking studies help in understanding their mode of action at the molecular level .

科学研究应用

抗菌和抗真菌应用

具有结构相似性的化合物“3-(4-甲氧基苯基)-N-(6-(4-甲基哌啶-1-基)嘧啶-4-基)丙酰胺”已被研究其抗菌和抗真菌性质。例如,某些嘧啶-2-胺衍生物已显示出对青霉菌和黑曲霉等真菌的显著抗真菌效果,表明可能用于开发新的抗真菌药物(Jafar et al., 2017)。

抗癌活性

已合成嘧啶衍生物并显示具有各种药理活性,包括抗癌性质。通过合成特定的查尔酮,然后将其转化为二氢嘧啶-2-胺,已发现具有潜在生物活性的化合物,其中可能包括抗癌效果(Jadhav et al., 2022)。

除草活性

对含嘧啶的化合物的研究也延伸到农业领域,在那里发现一些衍生物对某些植物物种表现出选择性的除草活性,展示了开发新除草剂的潜力(Liu & Shi, 2014)。

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)19-13-18(21-14-22-19)23-20(25)8-5-16-3-6-17(26-2)7-4-16/h3-4,6-7,13-15H,5,8-12H2,1-2H3,(H,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQDCKNKZQZZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)